molecular formula C12H22N2O4 B1273458 tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 334872-14-9

tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B1273458
CAS No.: 334872-14-9
M. Wt: 258.31 g/mol
InChI Key: KPVRHJIGNMLCHG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate: is a synthetic organic compound often used in various chemical and pharmaceutical research applications. It is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and methoxy(methyl)amine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy(methyl)carbamoyl group can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the corresponding carboxylic acid, while substitution reactions could produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can serve as a precursor for the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate allows for the efficient synthesis of high-value products.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(ethoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(methoxy(ethyl)carbamoyl)pyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate offers a unique balance of stability and reactivity. Its methoxy(methyl)carbamoyl group provides distinct chemical properties that can be advantageous in specific synthetic and research applications.

By understanding the detailed properties and applications of this compound, researchers and chemists can better utilize this compound in their work, leading to advancements in various scientific fields.

Properties

IUPAC Name

tert-butyl 2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVRHJIGNMLCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from (RS)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (14.8 g) and N,O-dimethylhydroxylamine.HCl (7.37 g) according to a procedure similar to that for Example 4.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.37 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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